molecular formula C20H12BrCl3O3 B5456325 (E)-3-{5-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-2-FURYL}-1-(2,4-DICHLOROPHENYL)-2-PROPEN-1-ONE

(E)-3-{5-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-2-FURYL}-1-(2,4-DICHLOROPHENYL)-2-PROPEN-1-ONE

Cat. No.: B5456325
M. Wt: 486.6 g/mol
InChI Key: KWAOORWIRCVDNN-FNORWQNLSA-N
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Description

(E)-3-{5-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-2-FURYL}-1-(2,4-DICHLOROPHENYL)-2-PROPEN-1-ONE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of bromine, chlorine, and furan rings, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-{5-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-2-FURYL}-1-(2,4-DICHLOROPHENYL)-2-PROPEN-1-ONE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-bromo-2-chlorophenol with 2,4-dichlorobenzaldehyde in the presence of a base to form an intermediate. This intermediate is then reacted with 5-(chloromethyl)-2-furaldehyde under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts, such as Ru/Al2O3 in toluene, can enhance the reaction rate and selectivity. Reaction conditions, including temperature, solvent, and catalyst loading, are optimized to achieve high yields .

Chemical Reactions Analysis

Types of Reactions

(E)-3-{5-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-2-FURYL}-1-(2,4-DICHLOROPHENYL)-2-PROPEN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Chemistry

In chemistry, (E)-3-{5-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-2-FURYL}-1-(2,4-DICHLOROPHENYL)-2-PROPEN-1-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features make it a candidate for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of (E)-3-{5-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-2-FURYL}-1-(2,4-DICHLOROPHENYL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets (E)-3-{5-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-2-FURYL}-1-(2,4-DICHLOROPHENYL)-2-PROPEN-1-ONE apart is its unique combination of bromine, chlorine, and furan rings

Properties

IUPAC Name

(E)-3-[5-[(4-bromo-2-chlorophenoxy)methyl]furan-2-yl]-1-(2,4-dichlorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12BrCl3O3/c21-12-1-8-20(18(24)9-12)26-11-15-4-3-14(27-15)5-7-19(25)16-6-2-13(22)10-17(16)23/h1-10H,11H2/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWAOORWIRCVDNN-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)C=CC2=CC=C(O2)COC3=C(C=C(C=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)/C=C/C2=CC=C(O2)COC3=C(C=C(C=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12BrCl3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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